Citreomontanine

Description

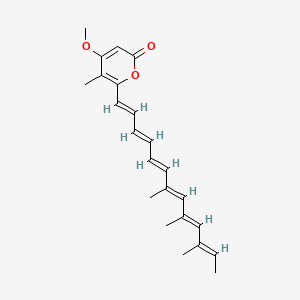

Structure

2D Structure

3D Structure

Properties

CAS No. |

74474-66-1 |

|---|---|

Molecular Formula |

C23H28O3 |

Molecular Weight |

352.5 g/mol |

IUPAC Name |

4-methoxy-5-methyl-6-[(1E,3E,5E,7E,9E,11E)-7,9,11-trimethyltrideca-1,3,5,7,9,11-hexaenyl]pyran-2-one |

InChI |

InChI=1S/C23H28O3/c1-7-17(2)14-19(4)15-18(3)12-10-8-9-11-13-21-20(5)22(25-6)16-23(24)26-21/h7-16H,1-6H3/b9-8+,12-10+,13-11+,17-7+,18-15+,19-14+ |

InChI Key |

OYWYCUVDFLSMOF-JLQIEDEZSA-N |

SMILES |

CC=C(C)C=C(C)C=C(C)C=CC=CC=CC1=C(C(=CC(=O)O1)OC)C |

Isomeric SMILES |

C/C=C(\C)/C=C(\C)/C=C(\C)/C=C/C=C/C=C/C1=C(C(=CC(=O)O1)OC)C |

Canonical SMILES |

CC=C(C)C=C(C)C=C(C)C=CC=CC=CC1=C(C(=CC(=O)O1)OC)C |

Synonyms |

citreomontanin citreomontanine |

Origin of Product |

United States |

Natural Occurrence and Producer Organism Research

Discovery and Isolation from Penicillium pedemontanum in Academic Studies

Currently, there is a significant gap in the scientific literature detailing the initial discovery and specific methods for the isolation of Citreomontanine from Penicillium pedemontanum. While general methods for isolating secondary metabolites from fungal cultures are well-established, the specific protocols applied to this particular compound and organism are not documented in readily accessible sources.

Methodological Advances in Fungal Strain Cultivation for Metabolite Production

The production of secondary metabolites by filamentous fungi is intricately linked to the cultivation conditions. researchgate.net Researchers employ various strategies to optimize the yield of desired compounds. These methods often involve manipulating the physical and chemical environment of the fungal culture.

Key parameters that are typically optimized include:

Media Composition: The type and concentration of carbon and nitrogen sources, as well as the presence of trace elements and minerals, can significantly influence the production of secondary metabolites. researchgate.net

pH: The acidity or alkalinity of the culture medium is a critical factor affecting fungal growth and enzyme activity, thereby impacting metabolite production.

Temperature: Each fungal species has an optimal temperature range for growth and for the biosynthesis of specific compounds. researchgate.net

Aeration and Agitation: In submerged fermentation, the levels of dissolved oxygen and the degree of mixing are crucial for nutrient distribution and fungal respiration.

A systematic approach to optimizing these parameters, often employing statistical methods like Design of Experiments (DoE), is a common practice in natural product research to enhance the production of target metabolites.

Table 1: General Methodological Approaches in Fungal Cultivation for Secondary Metabolite Production

| Parameter | Common Approaches | Rationale |

| Media Optimization | Varying carbon sources (e.g., glucose, sucrose, maltose), nitrogen sources (e.g., peptone, yeast extract, ammonium (B1175870) salts), and mineral supplements. | To identify the optimal nutritional requirements for the production of the target metabolite. |

| pH Control | Use of buffered media or automated pH control in bioreactors. | To maintain the optimal pH for fungal growth and the enzymatic reactions involved in the biosynthetic pathway. |

| Temperature Regulation | Incubation at a range of temperatures to determine the optimum for metabolite production. | To enhance the activity of biosynthetic enzymes and overall metabolic rate. |

| Aeration & Agitation | Optimization of shaker speed in flask cultures or stirrer speed and aeration rate in bioreactors. | To ensure sufficient oxygen supply for aerobic respiration and homogenous distribution of nutrients. |

This table presents generalized methodologies and is not specific to this compound production.

Ecological Context of this compound Production by Filamentous Fungi

Secondary metabolites produced by filamentous fungi are believed to play crucial roles in their ecological interactions. researchgate.netresearchgate.net These compounds are not essential for the primary growth of the fungus but are thought to provide a competitive advantage in their natural environment.

Potential ecological roles of fungal secondary metabolites include:

Antimicrobial Activity: Many secondary metabolites exhibit antibiotic or antifungal properties, helping the producing fungus to compete with other microorganisms for resources. uniks.ac.id

Defense against Grazing: Some compounds may deter or are toxic to insects and other small organisms that might feed on the fungus.

Signaling Molecules: Secondary metabolites can act as chemical signals in interactions with other organisms, including plants and other fungi.

The specific ecological role of this compound has not been elucidated in the available literature. Determining its function would require dedicated bioassays and ecological studies.

Comparative Analysis of Metabolite Profiles in Penicillium Species

The metabolic profiles of different Penicillium species, and even different strains of the same species, can vary significantly. mdpi.comresearchgate.netnih.gov This chemical diversity is a hallmark of the genus and is a subject of ongoing research for the discovery of new bioactive compounds.

Comparative metabolomics studies often utilize techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to analyze the array of secondary metabolites produced by different fungal isolates. researchgate.neteco-vector.com These analyses can reveal unique compounds produced by a particular species or strain and can also be used for chemotaxonomic classification.

Table 2: Illustrative Comparative Metabolite Profile of Selected Penicillium Species (Generalized)

| Penicillium Species | Major Classes of Secondary Metabolites Produced |

| P. chrysogenum | Penicillins, Roquefortine C |

| P. roqueforti | Roquefortine C, Mycophenolic acid, PR toxin |

| P. citrinum | Citrinin, Compactin |

| P. expansum | Patulin, Chaetoglobosins |

This table provides a generalized overview of some well-known secondary metabolites from different Penicillium species and is for illustrative purposes only. It does not imply the presence or absence of this compound in these species.

Biosynthetic Pathway Elucidation of Citreomontanine

Investigations into the Polyketide Synthase (PKS) Pathways

The backbone of citreomontanine is forged by a multi-domain enzyme complex known as a polyketide synthase (PKS). wikipedia.org Fungal PKSs are typically iterative Type I systems, meaning a single large protein with multiple catalytic domains is used repeatedly to assemble the polyketide chain. nih.govnih.gov These enzymatic assembly lines catalyze the sequential condensation of simple acyl-CoA precursors, most commonly acetyl-CoA and malonyl-CoA, in a manner analogous to fatty acid biosynthesis. wikipedia.orgnih.gov

The minimal components of a Type I PKS module include a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. wikipedia.org The AT domain selects the appropriate extender unit (e.g., malonyl-CoA), the KS domain catalyzes the carbon-carbon bond formation through a decarboxylative Claisen condensation, and the ACP domain tethers the growing polyketide chain via a phosphopantetheine arm. nih.govmdpi.com The number of iterative cycles dictates the length of the final polyketide chain. plos.org In the case of this compound, the PKS is responsible for creating a specific-length poly-β-keto chain that serves as the foundational scaffold for subsequent modifications.

Table 1: Core Domains of a Type I Polyketide Synthase

| Domain | Function |

| Ketosynthase (KS) | Catalyzes the condensation reaction between the growing polyketide chain and the extender unit. |

| Acyltransferase (AT) | Selects and loads the appropriate acyl-CoA extender unit (e.g., malonyl-CoA) onto the ACP. |

| Acyl Carrier Protein (ACP) | Covalently tethers the growing polyketide chain and the extender unit as thioesters. |

| Ketoreductase (KR) | (Optional) Reduces the β-keto group to a hydroxyl group. |

| Dehydratase (DH) | (Optional) Dehydrates the β-hydroxyacyl intermediate to form a double bond. |

| Enoylreductase (ER) | (Optional) Reduces the double bond to a saturated carbon-carbon bond. |

| Thioesterase (TE) | Catalyzes the release of the final polyketide chain from the PKS. |

Precursor Incorporation Studies and Isotopic Labeling Methodologies

To decipher the precise origins of the carbon skeleton of this compound, precursor incorporation studies utilizing isotopic labeling are indispensable. frontiersin.org This powerful technique involves feeding the producing fungal culture with precursors, such as acetate (B1210297) or specific amino acids, that have been enriched with stable isotopes like carbon-13 (¹³C). nih.govbiorxiv.orguni-hannover.de

By analyzing the resulting this compound using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can trace the incorporation pattern of the labeled atoms. biorxiv.orguni-hannover.debiorxiv.org This allows for the unambiguous identification of the starter and extender units used by the PKS. For instance, feeding experiments with [1-¹³C]acetate and [2-¹³C]acetate would reveal the orientation of the acetate units within the polyketide backbone. Such studies have been crucial in confirming the polyketide origin of related mycotoxins and in defining the number and type of building blocks used in their biosynthesis. uni-hannover.deresearchgate.net The kinetics of isotope incorporation can also provide insights into the flux through the biosynthetic pathway. nih.gov

Enzymatic Mechanisms Involved in α-Pyrone Ring Formation

A defining structural feature of this compound is its α-pyrone ring. The formation of this six-membered unsaturated lactone is a critical step in the biosynthetic pathway. In many polyketide biosyntheses, α-pyrone rings are formed through the condensation of two polyketide chains or a polyketide chain with a smaller acyl-CoA unit. rsc.orgnih.govresearchgate.net

The enzymatic mechanism often involves a specialized ketosynthase-like or thioesterase domain that catalyzes a Claisen-like condensation followed by an intramolecular cyclization (lactonization). researchgate.netresearchgate.net For example, in the biosynthesis of myxopyronin, a stand-alone ketosynthase, MxnB, catalyzes the condensation of two separate acyl chains to form the α-pyrone ring. rsc.orgnih.gov This process involves a nucleophilic attack to form a C-C bond, followed by lactonization to create the C-O bond, though the exact order of these events can be difficult to determine. nih.govresearchgate.net The enzyme's structure, featuring specific binding tunnels, dictates the reaction's order and substrate specificity. rsc.org This enzymatic cyclization is a key branching point, diverting the polyketide intermediate away from other potential metabolic fates and committing it to the this compound pathway.

Post-Polyketide Modification Enzymes and Reaction Sequences

Once the polyketide backbone is synthesized and released from the PKS, it undergoes a series of tailoring reactions to yield the final, biologically active this compound molecule. nih.gov These post-PKS modifications are catalyzed by a suite of enzymes, often encoded by genes located within the same biosynthetic gene cluster as the PKS. mdpi.com

These tailoring enzymes can include:

Oxygenases (e.g., P450 monooxygenases): These enzymes introduce hydroxyl groups or epoxides at specific positions on the polyketide chain, increasing its chemical complexity and often its biological activity. mdpi.comresearchgate.net

Methyltransferases: These enzymes add methyl groups, typically using S-adenosyl methionine (SAM) as a methyl donor. researchgate.net

Reductases and Dehydrogenases: These enzymes modify the oxidation state of specific carbons. biorxiv.org

Cyclases: In addition to the α-pyrone formation, other cyclization events might occur to form different ring systems within the molecule. acs.org

The sequence of these reactions is highly specific and ordered, leading to the precise three-dimensional structure of this compound. The combinatorial action of these enzymes is what generates the vast diversity of polyketide natural products. nih.govbiorxiv.org

Genetic Basis of this compound Biosynthesis in Producing Strains

The instructions for producing this compound are encoded in the DNA of the producing fungal strains, primarily species within the genera Penicillium and Aspergillus. nih.govscienceopen.comfrontiersin.org The genes responsible for the biosynthesis are typically organized into a contiguous block on a chromosome, known as a biosynthetic gene cluster (BGC). mdpi.com

This clustering facilitates the coordinated regulation of all the genes required for the pathway. A typical this compound BGC would contain the gene for the large iterative PKS, as well as genes encoding all the necessary post-PKS tailoring enzymes. nih.gov Additionally, these clusters often contain one or more regulatory genes, such as those encoding transcription factors (e.g., Zn(II)₂Cys₆ type), which control the expression of the entire pathway in response to specific developmental or environmental cues. nih.govmdpi.com The identification and characterization of these BGCs through genome mining and gene disruption experiments are fundamental to understanding and potentially manipulating the production of this compound. nih.govmdpi.com

Comparative Biosynthetic Analyses with Structurally Related Mycotoxins (e.g., Asteltoxin (B162491), Citreoviridin)

This compound belongs to a family of α-pyrone-containing polyketide mycotoxins that includes asteltoxin and citreoviridin (B190807). researchgate.netmdpi.comresearchgate.net These compounds share a common α-pyrone core and a polyene side chain but differ in their fine structural details, such as the pattern of methylation, hydroxylation, and the structure of other ring systems. mdpi.com

Comparative analysis of the biosynthetic gene clusters for these related mycotoxins reveals a fascinating evolutionary relationship. The clusters often share a conserved set of core genes, including the PKS, but differ in their complement of tailoring enzymes. researchgate.net For example, the presence or absence of a specific P450 monooxygenase or methyltransferase gene can account for the structural differences between this compound and asteltoxin. researchgate.netresearchgate.net These comparative studies highlight how nature achieves structural diversification through the modification and shuffling of existing biosynthetic modules, providing a powerful tool for understanding the evolution of secondary metabolite pathways. mdpi.com

Structural Elucidation and Analytical Methodologies in Research

Advanced Spectroscopic Techniques for Structural Determination

Spectroscopic methods are indispensable tools in the field of natural product chemistry, providing detailed information about a molecule's atomic composition, connectivity, and three-dimensional arrangement. numberanalytics.comsolubilityofthings.comopenaccessjournals.com For citreomontanine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiroptical spectroscopy has been employed to achieve a comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. jchps.com Through the analysis of ¹H and ¹³C NMR spectra, researchers can piece together the connectivity of atoms within a molecule. The chemical shifts provide information about the electronic environment of each nucleus, while coupling constants reveal the spatial relationships between neighboring protons. jchps.com

Detailed ¹H and ¹³C NMR data are instrumental in assigning the specific protons and carbons within the this compound structure. These assignments are often corroborated by two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which reveal proton-proton and proton-carbon correlations, respectively.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

| Data for specific atom positions would be populated here based on published research findings. | ||

Note: The specific values in this table are illustrative and would be populated with actual experimental data from scientific literature on this compound.

Mass Spectrometry (MS) Applications in Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, thereby providing the molecular weight and elemental composition of a compound. khanacademy.org High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it allows for the determination of the precise molecular formula of a substance by measuring its mass with very high accuracy. iastate.edu

In the analysis of this compound, HRMS is used to confirm the molecular formula. Furthermore, tandem mass spectrometry (MS/MS) experiments, where ions are fragmented, provide valuable information about the molecule's substructures. The fragmentation pattern observed in the mass spectrum serves as a fingerprint that can be used to confirm the proposed structure. nih.govaltabioscience.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ionization Mode | Calculated m/z | Measured m/z | Molecular Formula |

| e.g., ESI+ | [Value] | [Value] | [Formula] |

Note: This table illustrates the type of data obtained from HRMS analysis.

Chiroptical Spectroscopy (e.g., CD) for Stereochemical Analysis

Many natural products, including this compound, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Determining the absolute stereochemistry is a critical aspect of structural elucidation. Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a key technique for this purpose. chiralabsxl.comnih.gov

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mgcub.ac.inharvard.edu The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, including the spatial arrangement of its chromophores and chiral centers. unipi.it By comparing the experimental CD spectrum of this compound with theoretical calculations or with the spectra of related compounds of known stereochemistry, the absolute configuration of its stereocenters can be assigned. chiralabsxl.com

Table 3: Circular Dichroism (CD) Data for this compound

| Wavelength (nm) | Molar Ellipticity (deg cm² dmol⁻¹) |

| [Wavelength 1] | [Value 1] |

| [Wavelength 2] | [Value 2] |

| [Wavelength 3] | [Value 3] |

Note: This table represents typical data obtained from CD spectroscopy.

Chromatographic Separation Techniques for Research Applications

The isolation and purification of this compound from complex biological matrices, such as fungal cultures, rely on advanced chromatographic techniques. dokumen.pub Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. ijprajournal.com

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and purification of natural products. nih.gov The development of a robust HPLC method is crucial for obtaining pure this compound for structural and biological studies. This involves optimizing various parameters, including the choice of the stationary phase (column), the composition of the mobile phase (solvents), and the detection method.

For a compound like this compound, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Table 4: Exemplary HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | e.g., C18, Phenyl-Hexyl |

| Mobile Phase | e.g., Methanol:Water gradient |

| Flow Rate | e.g., 1.0 mL/min |

| Detection | e.g., UV at 254 nm |

Note: This table provides an example of typical HPLC conditions.

Hyphenated Techniques (e.g., HPLC-UV, HPLC-MS, HPLC-NMR) for Integrated Analysis

To gain comprehensive information in a single analytical run, HPLC is often coupled with spectroscopic detectors, a practice known as hyphenation. chemijournal.comhumanjournals.com These hyphenated techniques provide both separation and structural information simultaneously. ijprajournal.comlongdom.org

HPLC-UV/Vis (or HPLC-DAD): Coupling HPLC with an Ultraviolet-Visible or Diode-Array Detector (DAD) allows for the acquisition of UV spectra for each separated peak. This provides information about the chromophores present in the molecule and can aid in identification. longdom.org

HPLC-MS: The online coupling of HPLC with a mass spectrometer is a powerful tool for analyzing complex mixtures. dokumen.pubijprajournal.com As components elute from the HPLC column, they are directly introduced into the mass spectrometer, providing mass and fragmentation data for each separated compound. longdom.org

HPLC-NMR: Although less common due to sensitivity issues, HPLC-NMR allows for the direct acquisition of NMR spectra of compounds as they are separated by HPLC. This technique is invaluable for the unambiguous identification of components in a mixture without the need for prior isolation. longdom.org

The use of these integrated analytical approaches has been fundamental in confirming the structure of this compound and identifying it within complex extracts. dokumen.pub

Development of Analytical Methodologies for Detection in Complex Biological Matrices

The detection and quantification of this compound, a mycotoxin produced by certain species of Penicillium, within complex biological matrices such as fungal cultures, food products, or animal tissues, necessitates sophisticated analytical techniques. uni-bonn.de The development of these methodologies is crucial for research into its biosynthesis, environmental presence, and biological interactions. The primary challenges lie in separating the target analyte from a multitude of other compounds and achieving high sensitivity and specificity.

Modern analytical approaches for mycotoxins like this compound heavily rely on chromatography coupled with mass spectrometry. researchgate.net High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, valued for its ability to separate complex mixtures of compounds. When coupled with advanced detection methods like Tandem Mass Spectrometry (MS/MS), it becomes a powerful tool for both identifying and quantifying specific molecules. researchgate.netfrontiersin.org This combination, known as LC-MS/MS, is often considered the "gold standard" for detecting contaminants of emerging concern (CECs) and pharmaceutical compounds in biological samples. researchgate.netitrcweb.orgmdpi.com

The general workflow for detecting this compound in a biological sample involves several key steps:

Sample Preparation: This is a critical initial step to isolate the analyte and remove interfering substances. For complex matrices, this can involve liquid-liquid extraction, solid-phase extraction (SPE), or protein precipitation methods to clean up the sample before analysis. uni-bonn.defrontiersin.orgcdc.gov

Chromatographic Separation: The prepared sample is injected into an HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) system. The system separates this compound from other metabolites based on its chemical properties as it interacts with the stationary and mobile phases. researchgate.net

Detection and Quantification: As the separated compounds exit the chromatography column, they enter a mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, providing a highly specific identification. Tandem mass spectrometry (MS/MS) further fragments the ions to create a unique fragmentation pattern, which serves as a structural fingerprint for definitive confirmation and quantification. mdpi.com

These methods offer high sensitivity, often reaching detection limits in the parts-per-billion (ppb) or even lower range, which is essential for trace-level analysis in biological and environmental samples. dokumen.pub

Table 1: Common Analytical Techniques for Mycotoxin Detection

| Analytical Technique | Principle | Common Application | Key Advantages |

| HPLC-UV/Vis | Separates compounds based on polarity; detection via ultraviolet-visible light absorption. | Preliminary screening and quantification. | Versatile, widely available. |

| LC-MS | Combines HPLC separation with mass spectrometry for detection. | Identification and quantification in complex mixtures. researchgate.net | High sensitivity and specificity. researchgate.net |

| LC-MS/MS | Adds a second stage of mass analysis for structural confirmation. | Gold standard for trace contaminant analysis and bioanalysis. itrcweb.orgmdpi.com | Extremely high selectivity and accuracy. itrcweb.org |

| GC-MS | Separates volatile or derivatized compounds; detection by mass spectrometry. | Analysis of volatile mycotoxins or those made volatile through chemical derivatization. researchgate.net | Excellent for specific classes of compounds. |

Computational Chemistry Approaches in Structural Analysis

Computational chemistry provides powerful, non-experimental tools for investigating the molecular structure and properties of compounds like this compound. researchgate.net These methods allow researchers to model molecular behavior, predict spectroscopic data, and understand the fundamental aspects of a molecule's three-dimensional shape and electronic structure, which are critical for determining its biological function. neuralconcept.com

Density Functional Theory (DFT) is a prominent quantum chemical method used for this purpose. nih.gov DFT calculations can determine the most stable three-dimensional arrangement of atoms (geometry optimization) in a molecule, predict its vibrational frequencies (infrared spectra), and map its electron density distribution. nih.govresearchgate.net For a molecule like this compound, which has multiple rotatable bonds and potential stereoisomers, DFT is invaluable for:

Conformational Analysis: Identifying the lowest energy conformers (different spatial arrangements of the same molecule) that are most likely to exist.

Stereochemical Elucidation: Helping to determine the absolute configuration of chiral centers, which is often a significant challenge in natural product chemistry. researchgate.net By calculating theoretical data (e.g., NMR chemical shifts or optical rotation) for different possible stereoisomers and comparing them to experimental data, the correct structure can be assigned. researchgate.net

Electronic Properties: Calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap provides insights into the molecule's reactivity and electronic transitions. nih.gov

Another computational approach, the Finite Element Method (FEM) , while more commonly associated with engineering, is a numerical technique used to analyze how structures behave under various conditions by breaking them down into smaller, simpler elements. neuralconcept.combrown.edu In molecular modeling, related principles are used to simulate molecular dynamics and understand how a molecule like this compound might interact with a biological target, such as an enzyme.

These computational approaches are not used in isolation but rather in conjunction with experimental data from techniques like NMR spectroscopy and X-ray crystallography to provide a comprehensive and validated structural analysis. researchgate.net

Table 2: Application of Computational Methods in Molecular Analysis

| Computational Method | Primary Function | Application to this compound |

| Density Functional Theory (DFT) | Calculates electronic structure to predict geometry, energy, and other molecular properties. nih.govresearchgate.net | Determining the most stable 3D structure, predicting spectroscopic data (IR, NMR), and elucidating stereochemistry. researchgate.net |

| Time-Dependent DFT (TD-DFT) | An extension of DFT used to calculate excited states and predict UV-Visible spectra. | Predicting the electronic absorption spectrum and understanding its photophysical properties. |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time. | Exploring conformational flexibility and potential interactions with biological macromolecules like proteins. |

Preclinical Investigation of Biological Activities and Molecular Mechanisms

In Vitro Mechanistic Studies

In vitro studies have been instrumental in dissecting the specific molecular interactions of citreomontanine. These investigations have explored its influence on enzymatic activities and other cellular processes, providing a foundational understanding of its biological effects.

Modulation of Cellular Adenosine (B11128) Triphosphatase (ATPase) Activity

Initial studies have examined the effect of this compound on the activity of ATPase, a class of enzymes crucial for cellular energy conversion.

Research exploring the impact of this compound on bacterial energy metabolism has yielded specific findings regarding its interaction with Escherichia coli BF1 ATPase. Studies have demonstrated that this compound is inactive towards the ATPase activity of E. coli BF1. researchgate.netresearchgate.netresearchgate.net This lack of inhibitory action suggests that, at least in this bacterial model, this compound does not significantly interfere with the function of this essential enzyme. researchgate.net

While direct and extensive studies on this compound's specific impact on mitochondrial ATP synthesis and hydrolysis are not widely available, it is identified as a putative biosynthetic precursor to citreoviridin (B190807). bioaustralis.combioaustralis.com Citreoviridin is a known potent inhibitor of mitochondrial ATPase, which disrupts both ATP synthesis and hydrolysis. bioaustralis.comdntb.gov.uanih.gov This relationship suggests that while this compound itself may not be a strong inhibitor, its structural similarity to the highly active citreoviridin points to a potential, though less pronounced, interaction with the mitochondrial ATP synthase complex. bioaustralis.combioaustralis.com The F1 sector of this complex, located in the mitochondrial matrix, is responsible for the synthesis of ATP from ADP and inorganic phosphate, a process powered by the proton gradient generated by the electron transport chain. nih.govmicrobialcell.com

When compared to other known ATPase inhibitors, this compound displays a distinct profile. Unlike aurovertin (B1171891) and asteltoxin (B162491), which are potent inhibitors of F1-ATPase, this compound shows no significant inhibitory activity against E. coli BF1-ATPase. researchgate.netresearchgate.netresearchgate.net Aurovertins and asteltoxin are known to bind to the β-subunit of the F1 complex, leading to the inhibition of ATP synthesis and hydrolysis. nih.govasm.org Asteltoxin, in particular, inhibits the ATPase activity of E. coli BF1 with a potency that is intermediate between that of citreoviridin and aurovertins. researchgate.netresearchgate.net Furthermore, the interaction of asteltoxin with the BF1 enzyme leads to a significant enhancement of its fluorescence, a phenomenon not observed with this compound. researchgate.net This lack of fluorescence enhancement upon the addition of this compound to BF1 further distinguishes its interaction from that of asteltoxin and aurovertin. researchgate.net

Table 1: Comparative Effects of ATPase Inhibitors on E. coli BF1 ATPase

| Inhibitor | Effect on E. coli BF1 ATPase Activity | Fluorescence Enhancement with BF1 |

| This compound | Inactive researchgate.netresearchgate.netresearchgate.net | No enhancement researchgate.net |

| Asteltoxin | Inhibitory (potency between citreoviridin and aurovertins) researchgate.netresearchgate.net | Large enhancement researchgate.net |

| Aurovertin | Potent Inhibitor nih.govasm.org | Significant enhancement asm.org |

Effects on Microbial Cellular Processes (Beyond ATPase)

While the primary focus of research on this compound has been its interaction with ATPase, the broader effects on other microbial cellular processes remain an area for further investigation. Generally, compounds that interfere with fundamental energy production, even if indirectly, can have wide-ranging consequences for microbial cells. These can include disruptions in nutrient uptake, biosynthesis of essential macromolecules, cell division, and maintenance of cellular homeostasis. nih.govbmglabtech.com The specific downstream effects of this compound on these and other cellular functions in various microbial species have not yet been extensively documented.

Cellular Target Identification and Validation Using Proteomic and Genomic Approaches

Modern methodologies in proteomics and genomics offer powerful tools for the unbiased identification and validation of cellular targets of bioactive compounds like this compound. youtube.comrapidnovor.combcgsc.ca Proteomic approaches, such as affinity purification coupled with mass spectrometry, can identify proteins that directly bind to this compound. rsc.orgiu.edu This can provide a comprehensive profile of its potential molecular targets within the cell. pelagobio.com

Genomic strategies, including the analysis of genetic perturbations and their impact on compound sensitivity, can further validate these targets. nih.gov For instance, creating a library of gene-deletion mutants and screening for strains with altered sensitivity to this compound can pinpoint genes and pathways affected by the compound. Integrating these "omics" data sets can offer a systems-level understanding of this compound's mechanism of action, moving beyond a single-target perspective to a more holistic view of its cellular impact. researchgate.netnih.gov While these powerful techniques are available, their specific application to elucidate the full spectrum of this compound's cellular targets has not yet been reported in detail.

Signal Transduction Pathway Perturbations

An integral part of understanding a compound's biological activity involves elucidating its effects on intracellular signaling pathways, which are crucial for cellular processes like growth, proliferation, and metabolism. ebsco.comnih.govkhanacademy.org Key pathways often investigated in preclinical research include the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. nih.govyoutube.com

However, a comprehensive review of existing scientific literature reveals a lack of studies specifically investigating the effects of this compound on these or any other signal transduction pathways. One early study noted its effect on Escherichia coli adenosine triphosphatase, an enzyme involved in cellular energy metabolism, but did not extend to detailed signaling cascade analysis in mammalian cells. nih.gov

Table 1: Status of Research on this compound and Key Signal Transduction Pathways

| Signal Transduction Pathway | Reported Perturbation by this compound |

| MAPK Pathway | No specific studies reported. |

| NF-κB Pathway | No specific studies reported. |

| PI3K/Akt Pathway | No specific studies reported. |

In Vitro Efficacy Studies on Cell Lines and Tissues

In vitro studies using cell and tissue cultures are fundamental in preclinical research to assess the efficacy and mechanism of action of a compound. nih.govelifesciences.orgnih.gov These models, including traditional monolayer cultures and more physiologically relevant three-dimensional (3D) systems, allow for the controlled investigation of a compound's effects on cellular behavior. nih.govnih.govcrownbio.comfacellitate.com

Monolayer Cell Culture Models

Monolayer cell cultures, where cells grow in a single layer on a flat surface, are a primary tool for initial screening of a compound's bioactivity. mdpi.cominvitro.com.aunih.gov They are widely used to evaluate cytotoxicity, anti-proliferative effects, and other cellular responses. nih.govnih.govnih.gov

Despite the widespread use of this technique, there is a notable absence of published research detailing the efficacy of this compound in any specific monolayer cell culture models. Studies on various cancer cell lines or other disease-relevant cell types have not been reported.

Three-Dimensional (3D) Cell Culture Models

Three-dimensional (3D) cell culture models, such as spheroids and organoids, more closely mimic the complex architecture and microenvironment of native tissues. nih.govnih.govcrownbio.comcriver.commdpi.com These models are increasingly used to provide more predictive data on a compound's efficacy. nih.govnih.govcriver.com

A thorough search of the scientific literature indicates that no studies have been published on the in vitro efficacy of this compound using 3D cell culture models. Research on its effects on spheroids or organoids derived from healthy or diseased tissues has not been documented.

In Vivo Preclinical Studies in Animal Models

In vivo studies in animal models are a critical step in preclinical research, providing insights into the biological activity, efficacy, and safety of a compound within a whole living organism. nabr.orgnih.govresearchgate.netfrontiersin.org

Establishment and Characterization of Animal Models for Disease Research

A wide variety of animal models are established to study human diseases, including those for cancer, inflammation, and metabolic disorders. mdpi.comnih.govmdpi.commdpi.com The selection of an appropriate animal model is crucial for the relevance of the preclinical findings.

There are no reports in the scientific literature of the establishment or use of any specific animal models to investigate the biological activities of this compound.

Evaluation of Biological Activity in Specific Animal Models

The evaluation of a compound's biological activity in well-characterized animal models is essential to determine its therapeutic potential. This can include assessing anti-tumor, anti-inflammatory, or other pharmacological effects. nih.govmdpi.comresearchgate.net

Consistent with the lack of established animal models for this compound research, there is no publicly available data on the evaluation of its biological activity in any specific animal models.

Pharmacodynamic Assessments in Animal Systems

A thorough search of scientific databases and literature yields no specific data regarding the pharmacodynamic assessments of this compound in any animal systems. Pharmacodynamic studies are crucial for understanding the biochemical and physiological effects of a compound on a living organism. Such studies typically involve evaluating the dose-response relationships, and the mechanism of action at the target site.

While this compound is recognized as a mycotoxin, an orange polyene α-pyrone first isolated from Penicillium pedemontanum, its inherent biological activity remains largely unexplored. bioaustralis.combioaustralis.com Consequently, there are no available research findings or data tables detailing its effects in preclinical animal models.

Mechanism-of-Action Investigations in Whole Organism Systems

There is no available information from in vivo studies to elucidate the mechanism of action of this compound in whole organism systems. While it is the putative biosynthetic precursor to Citreoviridin, a mycotoxin known to be a potent inhibitor of mitochondrial ATPase, similar in vivo mechanistic studies for this compound have not been published. bioaustralis.combioaustralis.com In vitro studies have shown that this compound was inactive towards E. coli ATPase, in contrast to the related mycotoxin Asteltoxin. researchgate.netresearchgate.netresearchgate.net However, these findings have not been translated into whole organism studies to determine its systemic effects and molecular targets.

Advanced Imaging Techniques in In Vivo Studies

No records of in vivo studies utilizing advanced imaging techniques to investigate the biodistribution, target engagement, or physiological effects of this compound were found in the available literature. Advanced imaging modalities are instrumental in modern preclinical research for non-invasively visualizing and quantifying biological processes at the molecular and cellular level within a living organism. The absence of such studies for this compound further underscores the limited extent of its in vivo characterization.

Synthesis and Derivatization Studies

Total Synthesis Approaches to Citreomontanine

The total synthesis of all-E-citreomontanine has been successfully accomplished, providing a synthetic route to this natural product and confirming its structure. researchgate.netrsc.org A key strategy in the total synthesis involves a convergent approach, where the α-pyrone and the polyene side-chain fragments are synthesized separately and then coupled.

A notable total synthesis was reported by Patel and Pattenden. researchgate.netrsc.org The synthesis of the all-E-polyene structure was achieved through a Wittig coupling reaction. This reaction joined two key intermediates: a phosphonium (B103445) salt derived from the α-pyrone core and an all-E-trienal. The stereoselective construction of the trienal fragment was itself a critical part of the synthesis, accomplished through successive Wittig olefination reactions to ensure the correct all-E geometry of the double bonds. researchgate.net

The elaboration of the α-pyrone ring to the necessary phosphonium salt was a multi-step process involving the creation of key pyrone aldehyde intermediates. researchgate.net The final coupling of the ylide generated from the phosphonium salt with the trienal successfully yielded all-E-citreomontanine as an orange solid, identical to the natural product isolated from Penicillium pedemontanum. researchgate.netrsc.org

Table 1: Key Reactions in the Total Synthesis of all-E-Citreomontanine

| Reaction Type | Reactants | Product | Purpose |

| Wittig Olefination | Aldehyde and stabilized phosphorane | Extended unsaturated aldehyde | Stereoselective formation of the all-E-trienal side chain. researchgate.net |

| Wittig Coupling | α-pyrone-derived ylide and all-E-trienal | all-E-Citreomontanine | Final assembly of the target molecule. researchgate.net |

Semisynthesis of this compound Analogues and Derivatives

While extensive studies on the semisynthesis of a wide range of this compound analogues are not widely reported, its conversion to related natural products has been investigated. These studies provide insight into the biosynthetic pathways and the potential for generating derivatives.

This compound is considered the biosynthetic precursor to more complex mycotoxins like citreoviridin (B190807). researchgate.netrsc.org The conversion is thought to involve successive epoxidations of the terminal triene portion of the this compound side chain. researchgate.net

Furthermore, research has demonstrated the biomimetic synthesis of novel polyketides, citreoviripyrone A and citreoviripyrone B, from this compound. molaid.com This transformation highlights the reactivity of the polyene system and its susceptibility to cyclization reactions, leading to the formation of new bicyclic structures. molaid.com

Table 2: Semisynthetic Conversions of this compound

| Starting Material | Product(s) | Transformation Type | Significance |

| This compound | Citreoviridin (putative) | Epoxidation | Elucidating the biosynthetic pathway of a neurotoxin. researchgate.net |

| This compound | Citreoviripyrone A and B | Biomimetic synthesis | Demonstrating the formation of novel α-pyrone polyketides. molaid.com |

Structure-Activity Relationship (SAR) Studies of this compound and Related Compounds

Detailed structure-activity relationship (SAR) studies specifically focused on this compound are limited in the available literature. However, some inferences can be drawn by comparing its structure to that of its more biologically characterized analogue, citreoviridin. The primary structural difference between this compound and citreoviridin lies in the polyene side chain; this compound possesses a linear all-E-triene, whereas citreoviridin contains a tetrahydrofuran (B95107) ring and a conjugated tetraene. researchgate.netrsc.org

The significant neurotoxic activity of citreoviridin, which is not as prominently reported for this compound, suggests that the complex, cyclized side chain of citreoviridin is crucial for its potent biological effects, particularly the inhibition of mitochondrial ATPase. rsc.org This implies that the rigidity and specific stereochemistry of the tetrahydrofuran and the extended conjugation in the citreoviridin side chain are key determinants of its toxicity.

The inherent biological activity of this compound itself has not been extensively investigated. rsc.org Further studies are required to fully understand the structure-activity relationships within this class of α-pyrone mycotoxins and to determine the specific contributions of the α-pyrone core and the polyene side chain to their biological profiles.

Methodologies for Chemical Modification and Functionalization

Specific methodologies for the chemical modification and functionalization of this compound have not been a primary focus of published research. However, the known reactivity of the molecule from total synthesis and biosynthetic studies provides a basis for potential chemical modifications.

The polyene side chain is a prime target for functionalization. The double bonds are susceptible to various electrophilic additions, including epoxidation, as demonstrated in its proposed conversion to citreoviridin. researchgate.net These double bonds could also be targeted for hydrogenation, halogenation, or cyclization reactions to generate a variety of analogues.

The α-pyrone ring also presents opportunities for modification. The methoxy (B1213986) group at the C-4 position could potentially be demethylated to a hydroxyl group, which could then be used as a handle for further derivatization through esterification or etherification. The methyl group at C-5 could also be a site for functionalization, although this would likely require more forcing reaction conditions.

The development of specific methods for the controlled chemical modification of this compound would be essential for conducting detailed SAR studies and for potentially modulating its biological activity.

Table 3: Potential Sites for Chemical Modification on this compound

| Molecular Region | Functional Group | Potential Reactions |

| Polyene Side Chain | Conjugated double bonds | Epoxidation, Hydrogenation, Halogenation, Cycloaddition |

| α-Pyrone Ring | C-4 Methoxy group | Demethylation followed by esterification or etherification |

| α-Pyrone Ring | C-5 Methyl group | Radical halogenation followed by substitution |

Future Directions and Emerging Research Avenues

Untapped Biosynthetic Potential and Pathway Engineering

The complete biosynthetic pathway of citreomontanine, while related to that of citreoviridin (B190807), presents opportunities for further elucidation and engineering. Understanding the specific enzymatic steps and regulatory networks controlling its production in fungi like Penicillium and Aspergillus species is a key area of future research. bioaustralis.com

Directed genome evolution and synthetic biology approaches are powerful tools that can be harnessed to unlock and enhance the production of this compound. nih.gov By manipulating the genetic makeup of producing organisms, researchers can potentially increase yields, create novel analogues, and gain deeper insights into the biosynthetic machinery. mit.edu Cell-free synthesis systems offer a promising alternative for studying and engineering these complex pathways, bypassing the limitations of living host cells and allowing for direct analysis and manipulation of the biosynthetic enzymes. biorxiv.org Such endeavors could lead to the development of microbial cell factories optimized for the production of this compound and its derivatives. nih.gov

Exploration of Novel Biological Targets and Mechanisms

While some research has explored this compound's effect on enzymes like Escherichia coli ATPase, its broader biological activity profile is not extensively investigated. researchgate.netresearchgate.net Future research should focus on screening this compound against a wide array of biological targets to uncover new therapeutic applications.

A primary area of interest is its potential as an inhibitor of ATP synthase. researchgate.netasm.orgnih.gov Given that related compounds, the asteltoxins, are potent inhibitors of mitochondrial ATP synthesis, it is plausible that this compound possesses similar, yet uncharacterized, inhibitory activities. researchgate.netmdpi.com Investigating its interaction with ATP synthase from various organisms could reveal novel mechanisms of action and potential applications as an antimicrobial or anticancer agent. asm.orgnih.gov Furthermore, its structural similarity to other bioactive polyketides suggests potential activities in areas such as quorum sensing inhibition and antiviral effects. researchgate.netencyclopedia.pub

Application of Omics Technologies in Research

The application of "omics" technologies, including metabolomics, proteomics, and genomics, will be instrumental in advancing this compound research. humanspecificresearch.orgnih.gov These high-throughput methods provide a holistic view of the biological systems involved in its production and activity. humanspecificresearch.org

Metabolomics can be used to analyze the metabolic footprint of this compound-producing fungi, identifying key intermediates and related compounds in its biosynthetic pathway. mdpi.comresearchgate.net Proteomics can uncover the proteins that are differentially expressed in the presence of this compound, shedding light on its mechanism of action and potential cellular targets. mdpi.comresearchgate.net Genomics and transcriptomics will be crucial for identifying and characterizing the biosynthetic gene clusters responsible for its production, enabling targeted genetic engineering to enhance yields or produce novel derivatives. nih.gov The integration of these omics datasets will provide a comprehensive understanding of this compound's biology, from its synthesis to its cellular effects. mdpi.comfrontiersin.org

Development of Advanced Analytical Techniques for Trace Analysis

To fully understand the biosynthesis, environmental fate, and biological activity of this compound, the development of advanced analytical techniques for its detection at trace levels is essential. While HPLC is currently used for purity assessment, more sensitive methods are needed for complex biological and environmental samples. bioaustralis.com

Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) offer high sensitivity and specificity for the identification and quantification of this compound and its metabolites. solubilityofthings.com Advanced chromatographic techniques can address the challenges of separating the compound from complex matrices. springboardcourses.ie Furthermore, methods like inductively coupled plasma mass spectrometry (ICP-MS) could be adapted for specific applications, particularly if studying metallated derivatives or interactions with metal-containing enzymes. nih.govresearchgate.net The development of these methods will be crucial for pharmacokinetic studies, residue analysis, and understanding its ecological role. measurlabs.com

Table 1: Advanced Analytical Techniques for this compound Research

| Technique | Abbreviation | Primary Application in this compound Research | Potential Advantages |

| High-Performance Liquid Chromatography | HPLC | Purity assessment and quantification | Robust and widely available |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Identification and quantification in complex mixtures | High sensitivity and specificity |

| Tandem Mass Spectrometry | MS/MS | Structural elucidation of metabolites and derivatives | Detailed structural information |

| Inductively Coupled Plasma Mass Spectrometry | ICP-MS | Analysis of metal interactions or metallated forms | Ultra-trace elemental detection |

| Total Reflection X-ray Fluorescence | TXRF | Surface analysis and mapping of elemental composition | High sensitivity for surface contaminants measurlabs.com |

| Automated Thermal Desorption-Gas Chromatography-Mass Spectrometry | ATD GC-MS | Analysis of volatile organic compounds related to production | Identification of organic contaminants measurlabs.com |

Integration of Computational Modeling and Artificial Intelligence in Drug Discovery and Target Prediction

Computational modeling and artificial intelligence (AI) are revolutionizing drug discovery and can be powerful tools in this compound research. scienceopen.comnews-medical.net These approaches can accelerate the identification of potential biological targets and predict the activity of novel derivatives. nih.gov

Molecular docking simulations can be used to predict the binding affinity of this compound to various protein targets, helping to prioritize experimental validation. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of this compound and its analogues with their biological activity, guiding the design of more potent compounds. nih.gov AI and machine learning algorithms can analyze large datasets from omics studies to identify novel drug-target interactions and predict potential therapeutic applications. ucsf.eduharvard.edu This integration of computational and experimental approaches will streamline the drug discovery process for this compound-based therapeutics. scienceopen.com

Sustainable Production Strategies for Natural Products

The development of sustainable production strategies is crucial for the commercial viability and environmental responsibility of natural products like this compound. kestria.commanufacturingtomorrow.com Current production relies on fungal fermentation, which can be optimized for improved efficiency and reduced environmental impact.

Key strategies for sustainable production include:

Resource Efficiency: Optimizing the use of raw materials and energy in the fermentation process. manufacturingtomorrow.com

Renewable Energy: Transitioning to renewable energy sources to power fermentation facilities. mrbusinessmagazine.com

Waste Reduction: Implementing zero-waste manufacturing principles and exploring the recycling and reuse of fermentation byproducts. mrbusinessmagazine.com

Green Chemistry: Utilizing environmentally friendly solvents and reagents in the extraction and purification processes.

Furthermore, exploring heterologous expression systems, where the biosynthetic pathway of this compound is transferred to a more robust and easily cultivable host organism, could offer a more sustainable and scalable production platform. bioaustralis.com

Comparative Studies with Other Natural Product Scaffolds for Biological Activity

Comparative studies between this compound and other natural product scaffolds are essential for understanding its unique biological properties and potential therapeutic advantages. researchgate.netnih.gov By comparing its activity profile to that of structurally related compounds, researchers can gain insights into the structure-activity relationships that govern its biological effects. researchgate.net

Key comparisons should be made with:

Aurovertins and Citreoviridin: As this compound is a precursor to citreoviridin, a direct comparison of their effects on ATP synthase and other targets is warranted to understand how structural modifications influence activity and toxicity. bioaustralis.combioaustralis.com

Asteltoxins: These related mycotoxins are also known inhibitors of mitochondrial ATP synthase. researchgate.netmdpi.com A comparative analysis could reveal subtle differences in their mechanisms of action and target specificity. encyclopedia.pub

Other α-Pyrone Polyketides: Comparing this compound to a broader range of α-pyrone-containing natural products could help to identify the key structural features responsible for its bioactivity and guide the design of novel therapeutic agents. nih.gov

These comparative studies will provide a valuable context for this compound's biological activity and help to define its potential as a unique therapeutic lead. mdpi.comnih.gov

Conclusion: Synthesis of Current Understanding and Future Research Imperatives

Reassessment of Citreomontanine's Role in Natural Product Science

Initially identified as an orange polyene 2-pyrone mycotoxin from Penicillium pedemontanum in 1980, this compound has primarily been recognized for its role as a putative biosynthetic precursor to the potent neurotoxin citreoviridin (B190807). bioaustralis.combioaustralis.com This perception has largely defined its place within natural product science, often overshadowing the investigation of its own inherent biological activities. bioaustralis.combioaustralis.com However, a broader assessment reveals its significance extends beyond this precursor role.

This compound stands as a key intermediate in the biosynthesis of a family of structurally related and biologically active polyketides. rsc.orgnih.gov Its total synthesis has been accomplished, providing a foundational platform for producing analogs and probing the structure-activity relationships of this class of compounds. rsc.org The biomimetic synthesis of other novel polyketides, such as citreoviripyrone A and B, from this compound has further illuminated plausible biosynthetic pathways and highlighted its versatility as a chemical scaffold. nih.gov

While early studies on its direct biological effects were limited, more recent investigations have begun to explore its potential. For instance, its effect on the ATPase activity of E. coli has been tested, although it was found to be inactive in this specific assay. researchgate.netresearchgate.net The production of this compound by an endophytic fungus isolated from Catharanthus roseus suggests a potential ecological role and hints at a broader distribution in nature than previously thought. nih.gov The enhancement of its production using histone deacetylase inhibitors also points to the epigenetic regulation of its biosynthetic gene cluster, opening new avenues for its discovery and production. nih.gov

Therefore, this compound should be reassessed not merely as a stepping stone to citreoviridin but as a significant natural product in its own right—a versatile biosynthetic intermediate, a tool for synthetic and biosynthetic studies, and a molecule with yet-to-be-fully-explored biological activities.

Identification of Critical Knowledge Gaps for Future Research

Despite the progress made in understanding this compound, several critical knowledge gaps remain, presenting clear imperatives for future research.

Table 1: Identified Knowledge Gaps in this compound Research

| Area of Research | Identified Knowledge Gaps | Future Research Directions |

| Biological Activity | The inherent biological activity of this compound has not been widely investigated. bioaustralis.combioaustralis.com Early studies showed inactivity against E. coli ATPase, but a comprehensive screening against a broad range of biological targets is lacking. researchgate.netresearchgate.net | Conduct extensive bioactivity screening of purified this compound against a diverse panel of targets, including enzymes, receptors, and cell lines relevant to human diseases. |

| Biosynthesis | While it is a putative precursor to citreoviridin, the specific enzymatic steps and regulatory mechanisms governing its own biosynthesis and its conversion to other polyketides are not fully elucidated. bioaustralis.combioaustralis.com | Perform detailed genetic and biochemical studies to identify and characterize the enzymes in the this compound biosynthetic pathway. Investigate the regulatory networks controlling the expression of the biosynthetic gene cluster. |

| Ecological Role | The natural function of this compound for the producing organisms, such as Penicillium and other endophytic fungi, is unknown. | Investigate the ecological role of this compound, including its potential involvement in fungal development, competition with other microorganisms, or interactions with host plants. |

| Chemical Diversity | The full extent of naturally occurring this compound derivatives and related compounds is likely underexplored. | Employ modern analytical techniques, such as genomics- and metabolomics-driven approaches, to discover novel this compound analogs from a wider range of fungal species. |

A significant gap lies in the comprehensive evaluation of this compound's biological activity profile. bioaustralis.combioaustralis.com Beyond its tested inactivity on E. coli ATPase, its effects on other cellular processes and in different biological contexts remain largely unknown. researchgate.netresearchgate.net Future research should prioritize broad-based pharmacological screening to uncover any potential therapeutic applications.

Furthermore, the detailed molecular mechanisms of its biosynthesis and its transformation into other mycotoxins are not fully understood. bioaustralis.combioaustralis.com Elucidating the enzymatic machinery and regulatory networks will be crucial for harnessing its biosynthetic pathway for the production of novel compounds. The ecological significance of this compound for the producing fungi also remains a key unanswered question.

Broader Implications of this compound Research for Chemical Biology

The study of this compound and its related compounds has broader implications for the field of chemical biology, which utilizes chemical tools to probe and manipulate biological systems. rsc.orgcsic.eswikipedia.org

Probing Biosynthetic Pathways: this compound serves as a valuable chemical probe to dissect the intricate pathways of polyketide biosynthesis. rsc.orgnih.gov Understanding its formation and subsequent modifications provides insights into the logic and machinery of natural product assembly lines. This knowledge can be leveraged for the engineered biosynthesis of novel "unnatural" natural products with tailored properties.

Development of Synthetic Methodologies: The total synthesis of this compound has spurred the development of new synthetic strategies for the construction of complex polyene systems. rsc.org These methods are not only applicable to this compound and its analogs but can also be adapted for the synthesis of other structurally complex natural products.

Source of New Chemical Scaffolds: this compound and its derivatives represent a source of unique chemical scaffolds that can be explored for drug discovery. mdpi.com Natural products have historically been a rich source of therapeutic agents, and the polyene α-pyrone core of this compound offers a distinct starting point for the development of new medicines. wou.edunih.gov

Understanding Fungal Secondary Metabolism: Research into this compound contributes to the broader understanding of fungal secondary metabolism and its regulation. The discovery that its production can be enhanced by epigenetic modifiers opens up new strategies for activating silent biosynthetic gene clusters in fungi, potentially unlocking a vast reservoir of previously undiscovered natural products. nih.gov

Q & A

Q. How should researchers address ethical concerns in this compound’s preclinical testing?

- Framework : Follow ARRIVE guidelines for animal studies, including sample size justification and humane endpoints. For human cell lines, verify provenance and obtain IRB approval for primary tissue use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.